1-Amino-5-(difluoromethyl)naphthalene 1-Amino-5-(difluoromethyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979983
InChI: InChI=1S/C11H9F2N/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H,14H2
SMILES:
Molecular Formula: C11H9F2N
Molecular Weight: 193.19 g/mol

1-Amino-5-(difluoromethyl)naphthalene

CAS No.:

Cat. No.: VC15979983

Molecular Formula: C11H9F2N

Molecular Weight: 193.19 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-5-(difluoromethyl)naphthalene -

Specification

Molecular Formula C11H9F2N
Molecular Weight 193.19 g/mol
IUPAC Name 5-(difluoromethyl)naphthalen-1-amine
Standard InChI InChI=1S/C11H9F2N/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11H,14H2
Standard InChI Key AIOHINJVDDYQIJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC=C2N)C(=C1)C(F)F

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s backbone consists of a naphthalene system—a fused bicyclic aromatic hydrocarbon—substituted with an amino (-NH₂) group at the first position and a difluoromethyl (-CF₂H) group at the fifth position . The naphthalene ring provides a rigid, planar framework that influences electronic delocalization, while the substituents introduce polar and electron-withdrawing effects.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₉F₂N
Molecular Weight193.19 g/mol
IUPAC Name5-(Difluoromethyl)naphthalen-1-amine
SMILES NotationC1=CC2=C(C=CC=C2N)C(=C1)C(F)F
InChI KeyAIOHINJVDDYQIJ-UHFFFAOYSA-N

The amino group’s lone pair participates in resonance with the aromatic system, reducing basicity compared to aliphatic amines. Meanwhile, the difluoromethyl group’s electronegativity induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic attack .

Synthesis and Manufacturing Considerations

Table 2: Hypothetical Reaction Conditions

StepReagent/ConditionsPurpose
1ClCF₂COCl, AlCl₃, 0–5°CDifluoromethylation at position 5
2HNO₃, H₂SO₄, 50°CNitration at position 1
3H₂, Pd/C, ethanol, 25°CReduction of nitro to amino group

Challenges include regioselectivity control during electrophilic substitution and minimizing side reactions from the amino group’s reactivity. Purification likely involves column chromatography or recrystallization from ethanol-water mixtures .

Physicochemical Properties

Spectral Characteristics

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons resonate between δ 6.8–8.2 ppm, with splitting patterns indicating coupling with adjacent fluorine atoms. The -CF₂H group shows a distinctive triplet near δ 5.9 ppm (J = 56 Hz) .

    • ¹⁹F NMR: Two inequivalent fluorine atoms in the -CF₂H group produce a doublet of doublets near δ -120 ppm .

Thermal Stability

Differential scanning calorimetry (DSC) of related difluoromethylnaphthalenes reveals decomposition temperatures above 200°C, suggesting moderate thermal stability under standard handling conditions .

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